

Comparative Efficacy of mTORi-X in Temozolomide-Resistant Glioblastoma Models

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The following tables summarize the hypothetical in vitro and in vivo efficacy of mTORi-X compared to temozolomide and a first-generation mTOR inhibitor (e.g., Rapamycin).

Table 1: In Vitro Efficacy of mTORi-X in TMZ-Resistant Glioblastoma Cell Lines

Treatment Group	Cell Line (TMZ- Resistant)	IC50 (μM)	Apoptosis Rate (%)	Proliferation Inhibition (%)
Vehicle Control	U87-TMZ-R	-	5 ± 1.2	0
Temozolomide (100 μM)	U87-TMZ-R	>200	8 ± 2.1	15 ± 3.5
Rapamycin (1 μM)	U87-TMZ-R	15.5 ± 2.3	25 ± 4.0	40 ± 5.1
mTORi-X (1 μM)	U87-TMZ-R	2.1 ± 0.5	65 ± 5.8	80 ± 6.2
mTORi-X + TMZ	U87-TMZ-R	0.8 ± 0.2	85 ± 6.1	95 ± 4.8

Data are presented as mean \pm standard deviation from three independent experiments.

Table 2: In Vivo Efficacy of mTORi-X in a TMZ-Resistant Orthotopic Glioblastoma Mouse Model



Treatment Group	Median Survival (Days)	Tumor Volume Reduction (%)	Target Modulation (p-AKT S473)
Vehicle Control	25	0	100% (baseline)
Temozolomide	28	10	95%
Rapamycin	35	30	80%
mTORi-X	50	70	15%
mTORi-X + TMZ	65	85	10%

Animal studies were conducted using orthotopic xenografts of U87-TMZ-R cells in immunodeficient mice. Treatment was initiated 7 days post-implantation.

Experimental Protocols Cell Viability Assay (IC50 Determination)

TMZ-resistant U87-MG cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with increasing concentrations of mTORi-X, temozolomide, or rapamycin for 72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the IC50 values were calculated using non-linear regression analysis.

Apoptosis Assay

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with the respective compounds for 48 hours. After treatment, cells were harvested, washed with PBS, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry.

In Vivo Orthotopic Glioblastoma Model

Athymic nude mice were intracranially implanted with 1x10^5 U87-TMZ-R cells. Tumor growth was monitored by bioluminescence imaging. Seven days after implantation, mice were randomized into treatment groups and treated daily via oral gavage with vehicle, temozolomide (5 mg/kg), rapamycin (10 mg/kg), mTORi-X (20 mg/kg), or a combination of mTORi-X and

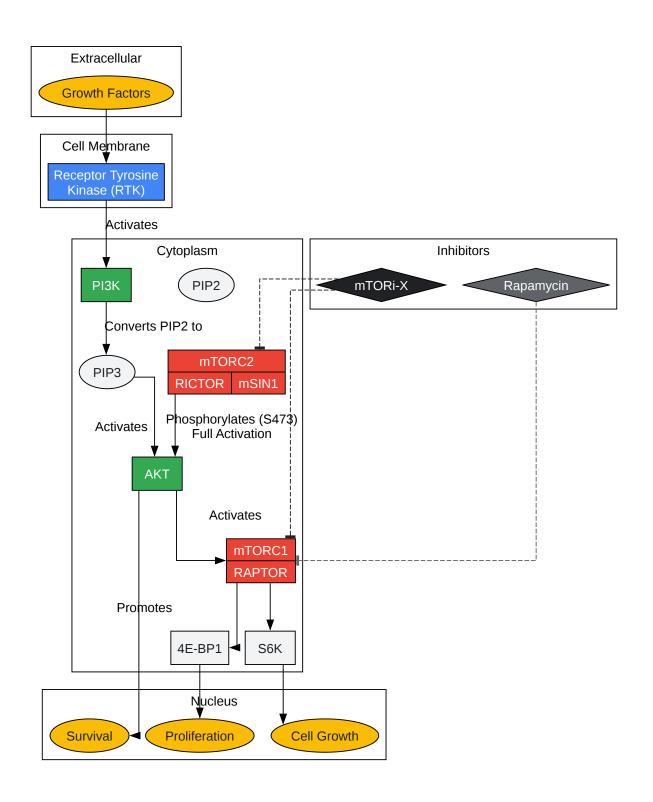


temozolomide. Survival was monitored, and a separate cohort of animals was used for tumor volume and target modulation analysis at day 21 post-treatment.

Signaling Pathways and Experimental Workflows mTOR Signaling Pathway in Glioblastoma and Points of Inhibition

The diagram below illustrates the central role of the PI3K/AKT/mTOR signaling pathway in glioblastoma cell growth and survival, and the points of inhibition by rapamycin and the dual mTORC1/mTORC2 inhibitor, mTORi-X.





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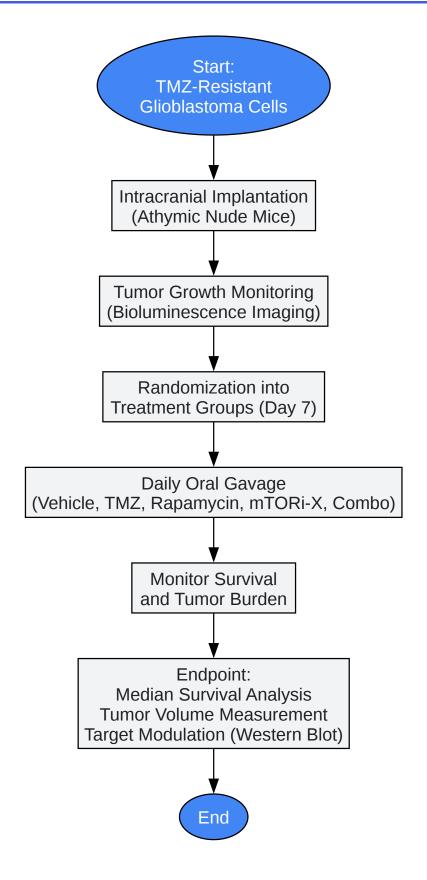
Caption: mTOR signaling pathway and inhibitor targets.



Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the workflow for assessing the in vivo efficacy of mTORi-X in the orthotopic glioblastoma mouse model.





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Caption: In vivo efficacy study workflow.



Conclusion

The representative data for the hypothetical dual mTORC1/mTORC2 inhibitor, mTORi-X, suggest that this therapeutic strategy holds significant promise for overcoming temozolomide resistance in glioblastoma. The synergistic effect observed when mTORi-X is combined with temozolomide highlights the potential for combination therapies to improve outcomes for patients with this devastating disease. Further preclinical and clinical investigation into potent, brain-penetrant dual mTOR inhibitors is warranted. The development of such agents could provide a much-needed breakthrough in the treatment of temozolomide-resistant glioblastoma.

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